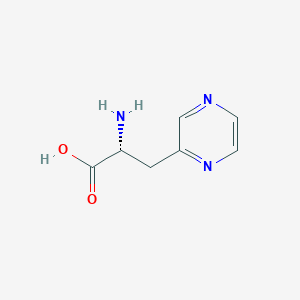
(R)-2-Amino-3-(pyrazin-2-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(pyrazin-2-yl)propanoicacid is a chiral amino acid derivative featuring a pyrazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(pyrazin-2-yl)propanoicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine and a suitable chiral amino acid precursor.
Formation of the Pyrazine Ring: The pyrazine ring can be introduced through various methods, including cyclization reactions.
Amino Acid Derivatization: The amino acid moiety is then introduced through amination reactions, often using protecting groups to ensure selectivity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(pyrazin-2-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrazine ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrazine derivatives, while substitution reactions can produce various substituted amino acids.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(pyrazin-2-yl)propanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and amino acid moiety can interact with active sites, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(pyrazin-2-yl)propanoicacid: The enantiomer of the compound, with potentially different biological activities.
2-Amino-3-(pyridin-2-yl)propanoicacid: A similar compound with a pyridine ring instead of a pyrazine ring.
2-Amino-3-(quinolin-2-yl)propanoicacid: Another related compound with a quinoline ring.
Uniqueness
®-2-Amino-3-(pyrazin-2-yl)propanoicacid is unique due to its specific chiral configuration and the presence of the pyrazine ring, which can confer distinct biological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-pyrazin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m1/s1 |
InChI Key |
JNNCNURVELPUNP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CN=C(C=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


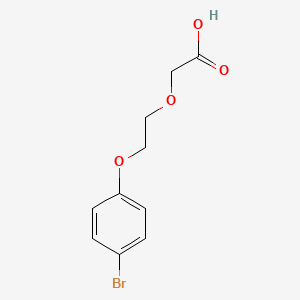
![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
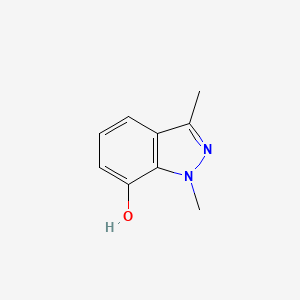

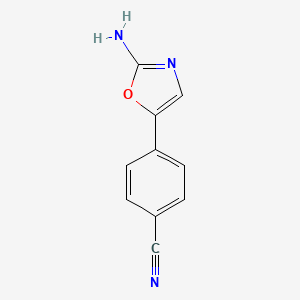
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

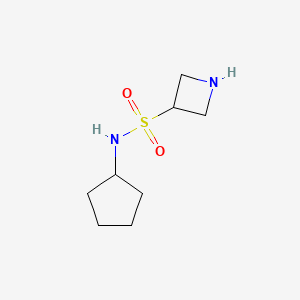

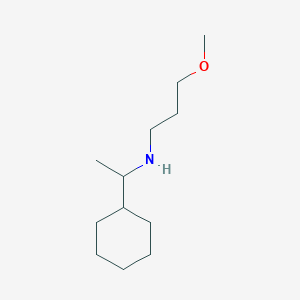
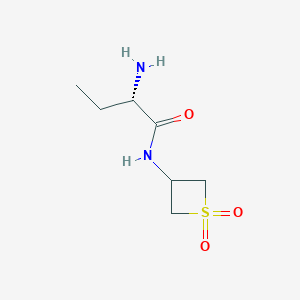
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)


